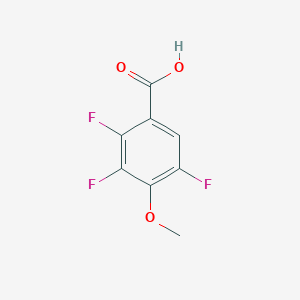

4-Methoxy-2,3,5-trifluorobenzoic acid

Description

BenchChem offers high-quality 4-Methoxy-2,3,5-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,3,5-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQBBRRGMRJQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625496 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-67-8 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route based on established chemical principles and provides expected characterization data.

Physicochemical Properties

4-Methoxy-2,3,5-trifluorobenzoic acid is a trifluorinated derivative of anisic acid. The strategic placement of fluorine atoms and the methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and advanced materials.

| Property | Value |

| CAS Number | 1003709-67-8 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (predicted) |

Synthesis Pathway

Caption: Proposed synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis and the subsequent characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid.

Synthesis of 1-Methoxy-2,3,5-trifluorobenzene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material: 1,2,3,5-Tetrafluorobenzene is dissolved in the THF and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Methylation: Iodomethane (CH₃I) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-Methoxy-2,3,5-trifluorobenzene.

Synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid

-

Reaction Setup: A similar flame-dried, three-necked round-bottom flask is charged with anhydrous THF and 1-Methoxy-2,3,5-trifluorobenzene.

-

Lithiation: The solution is cooled to -78 °C, and n-BuLi in hexanes is added dropwise. The reaction is stirred at this temperature for 2-3 hours.

-

Carboxylation: The reaction mixture is poured over freshly crushed dry ice (solid CO₂) and allowed to warm to room temperature.

-

Work-up: The reaction mixture is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Methoxy-2,3,5-trifluorobenzoic acid. Further purification can be achieved by recrystallization.

Characterization Workflow

The following workflow outlines the standard procedures for the structural elucidation and purity assessment of the synthesized 4-Methoxy-2,3,5-trifluorobenzoic acid.

Caption: Standard workflow for the characterization of the final product.

Spectroscopic and Analytical Data (Predicted)

The following tables summarize the expected spectroscopic and analytical data for 4-Methoxy-2,3,5-trifluorobenzoic acid.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.0-7.5 | m | - | Ar-H |

| ~3.9 | s | - | -OCH ₃ | |

| ~11-13 | br s | - | -COOH | |

| ¹³C NMR | ~165 | s | - | C =O |

| ~150-160 (d) | d | ¹JCF | C -F | |

| ~140-150 (d) | d | ¹JCF | C -F | |

| ~135-145 (d) | d | ¹JCF | C -F | |

| ~120-130 | s | - | C -COOH | |

| ~110-120 (d) | d | ²JCF or ³JCF | C -H | |

| ~100-110 | s | - | C -OCH₃ | |

| ~55-60 | s | - | -OC H₃ | |

| ¹⁹F NMR | -120 to -150 | m | - | Ar-F |

| -130 to -160 | m | - | Ar-F | |

| -140 to -170 | m | - | Ar-F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and other experimental conditions.

IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2950-3050 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (methoxy) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=C stretch (aromatic ring) |

| 1200-1300 | C-O stretch (ether) |

| 1000-1150 | C-F stretch |

Mass Spectrometry

| Ion | m/z (calculated) |

| [M]⁺ | 206.02 |

| [M-OH]⁺ | 189.02 |

| [M-COOH]⁺ | 161.02 |

This technical guide serves as a comprehensive resource for the synthesis and characterization of 4-Methoxy-2,3,5-trifluorobenzoic acid. The provided protocols and data are based on established chemical principles and are intended to guide researchers in their experimental work. For accurate and reliable results, all experiments should be conducted by trained personnel in a well-equipped laboratory.

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxy-2,3,5-trifluorobenzoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2,3,5-trifluorobenzoic acid, a significant fluorinated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural and chemical characteristics of the compound, presents a framework for its empirical analysis, and details the experimental protocols for determining its key physicochemical parameters.

Compound Profile

4-Methoxy-2,3,5-trifluorobenzoic acid is a substituted aromatic carboxylic acid. The presence of three electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring is expected to significantly influence its acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Chemical Structure:

-

IUPAC Name: 4-Methoxy-2,3,5-trifluorobenzoic acid

-

Molecular Formula: C₈H₅F₃O₃[1]

Physicochemical Data Summary

| Property | Value |

| Melting Point (°C) | Data not available |

| Boiling Point (°C) | Data not available |

| pKa | Data not available |

| Aqueous Solubility (mg/L) | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight ( g/mol ) | 206.12 |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 4-Methoxy-2,3,5-trifluorobenzoic acid.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus [5][6][7][8]

-

Sample Preparation: A small amount of finely powdered, dry 4-Methoxy-2,3,5-trifluorobenzoic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.[5][8]

-

Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For drug development, pKa is a critical parameter as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Methodology: Potentiometric Titration [9][10][11]

-

Solution Preparation: A precise weight of 4-Methoxy-2,3,5-trifluorobenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol, to create a solution of known concentration (e.g., 1 mM).[10] The solution is made acidic (pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[9][10]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.[9][10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, the point of the steepest slope on the curve, is identified. The pKa is the pH at which half of the acid has been neutralized.

Aqueous Solubility Determination

Solubility is a key factor in drug bioavailability and formulation.

Methodology: Shake-Flask Method [12][13][14][15]

-

Sample Preparation: An excess amount of solid 4-Methoxy-2,3,5-trifluorobenzoic acid is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is expressed in units of mass per volume (e.g., mg/L).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method with ¹⁹F NMR Analysis [16][17][18][19]

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of 4-Methoxy-2,3,5-trifluorobenzoic acid is dissolved in the n-octanol/water mixture. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.[16][19]

-

Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.[16][17][18]

-

Sample Analysis: A precise aliquot is taken from both the n-octanol and the aqueous layers.[16][17] The concentration of the compound in each phase is determined using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly suitable for fluorinated compounds.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of an aromatic carboxylic acid like 4-Methoxy-2,3,5-trifluorobenzoic acid.

References

- 1. China Customized 1003709-67-8 | 4-Methoxy-2,3,5-Trifluorobenzoic Acid 98% Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 2. CAS:1003709-67-8, 4-甲氧基-2,3,5-三氟苯甲酸-毕得医药 [bidepharm.com]

- 3. 4-METHOXY-2,3,5-TRIFLUOROBENZOIC ACID | 1003709-67-8 [chemicalbook.com]

- 4. 1003709-67-8 | 4-Methoxy-2,3,5-Trifluorobenzoic acid - Capot Chemical [capotchem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. web.mit.edu [web.mit.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

- 19. connectsci.au [connectsci.au]

An In-depth Technical Guide to 4-Methoxy-2,3,5-trifluorobenzoic acid (CAS number 1003709-67-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,5-trifluorobenzoic acid, with the CAS number 1003709-67-8, is a fluorinated aromatic carboxylic acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the available information on 4-Methoxy-2,3,5-trifluorobenzoic acid, including its chemical properties, and outlines a putative synthesis protocol based on related compounds. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on structurally similar compounds to provide a broader context for its potential applications and characteristics.

Chemical and Physical Properties

Detailed experimental data for 4-Methoxy-2,3,5-trifluorobenzoic acid is scarce in the public domain. The following table summarizes the basic information available from chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 1003709-67-8 | Chemical Supplier |

| Molecular Formula | C₈H₅F₃O₃ | Chemical Supplier |

| Molecular Weight | 206.12 g/mol | Calculated |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Purity | ≥99% | Chemical Supplier |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from related structures |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data Ranges

| Spectrum Type | Functional Group | Predicted Chemical Shift / Frequency Range |

| ¹H NMR | -COOH | δ 10-13 ppm (broad singlet) |

| Aromatic-H | δ 6.5-8.0 ppm (multiplet) | |

| -OCH₃ | δ 3.8-4.2 ppm (singlet) | |

| ¹³C NMR | -C=O (acid) | δ 165-175 ppm |

| Aromatic C-F | δ 140-165 ppm (with C-F coupling) | |

| Aromatic C-O | δ 150-160 ppm | |

| Aromatic C-H/C-C | δ 110-140 ppm | |

| -OCH₃ | δ 55-65 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) |

| C=O stretch (acid) | 1710-1680 cm⁻¹ | |

| C-F stretch | 1300-1100 cm⁻¹ | |

| C-O stretch (ether) | 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 206.0191 |

Synthesis Methodology

A detailed, experimentally verified synthesis protocol for 4-Methoxy-2,3,5-trifluorobenzoic acid is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated and methoxy-substituted benzoic acids. A common strategy involves the nucleophilic aromatic substitution of a fluorine atom with a methoxy group on a polyfluorinated benzoic acid derivative.

A potential starting material could be 2,3,4,5-tetrafluorobenzoic acid. The reaction would involve selective methoxylation at the 4-position.

Proposed Experimental Protocol: Synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid

Disclaimer: This is a hypothetical protocol based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Materials:

-

2,3,4,5-tetrafluorobenzoic acid

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) in anhydrous methanol.

-

Methoxylation: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise at room temperature. The reaction mixture may be heated to reflux to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the resulting residue in water and acidify the aqueous solution to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-Methoxy-2,3,5-trifluorobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 4-Methoxy-2,3,5-trifluorobenzoic acid.

Applications in Research and Drug Development

While specific applications for 4-Methoxy-2,3,5-trifluorobenzoic acid are not documented, its structural motifs suggest potential utility as a building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to improve their pharmacological properties.[1] The trifluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. The methoxy group can also play a role in modulating the electronic properties and binding interactions of a molecule.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules targeting a variety of biological pathways. Fluorinated benzoic acids are known to be precursors for various therapeutic agents.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 4-Methoxy-2,3,5-trifluorobenzoic acid is classified as a hazardous substance.

-

Hazard Classifications:

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion and Future Outlook

4-Methoxy-2,3,5-trifluorobenzoic acid is a chemical compound with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its synthesis, characterization, and biological activity. The information presented in this guide is based on limited supplier data and inferences drawn from structurally related compounds.

Further research is required to fully characterize this molecule and explore its potential as a building block for novel pharmaceuticals and other advanced materials. The development of a reliable synthetic protocol and the comprehensive analysis of its spectroscopic and physicochemical properties would be the first essential steps in unlocking its potential.

References

Spectroscopic and Analytical Profile of 4-Methoxy-2,3,5-trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Methoxy-2,3,5-trifluorobenzoic acid (CAS Number: 1003709-67-8). Due to the limited availability of published experimental spectra for this specific isomer, this document serves to collate known information and provide general experimental protocols applicable to the analysis of this and related fluorinated benzoic acid derivatives.

Compound Identification

| Parameter | Value |

| IUPAC Name | 4-Methoxy-2,3,5-trifluorobenzoic acid |

| CAS Number | 1003709-67-8 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Chemical Structure |  |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Methoxy-2,3,5-trifluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Expected ¹H NMR Spectral Data:

| Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Ar-H | 6.5 - 7.5 | Doublet of doublets (or more complex) |

| -OCH₃ | 3.8 - 4.2 | Singlet |

Expected ¹³C NMR Spectral Data:

| Assignment | Expected Chemical Shift (δ) in ppm |

| C=O | 165 - 175 |

| Ar-C (ipso, attached to -COOH) | 120 - 130 |

| Ar-C (ipso, attached to -OCH₃) | 155 - 165 |

| Ar-C (attached to F) | 140 - 160 (with C-F coupling) |

| Ar-C | 100 - 120 (with C-F coupling) |

| -OCH₃ | 55 - 65 |

Expected ¹⁹F NMR Spectral Data: A ¹⁹F NMR spectrum is noted in some databases for "2,3,5-TRIFLUORO-4-METHOXY-BENZOIC-ACID," though the spectral data itself is not publicly accessible. The three fluorine atoms would each produce a distinct signal, with chemical shifts and coupling constants influenced by their positions relative to each other and the methoxy and carboxylic acid groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-F stretch | 1100 - 1400 | Strong |

| C-O stretch (Ether & Carboxylic acid) | 1000 - 1300 | Strong |

| O-H bend (Carboxylic acid) | 920 - 950 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Assignment |

| 206 | [M]⁺ (Molecular ion) |

| 189 | [M - OH]⁺ |

| 178 | [M - CO]⁺ or [M - C₂H₄]⁺ from methoxy |

| 161 | [M - COOH]⁺ |

| 133 | [M - COOH - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for compounds such as 4-Methoxy-2,3,5-trifluorobenzoic acid.

NMR Spectroscopy

Infrared (IR) Spectroscopy (ATR Method)

Mass Spectrometry (GC-MS)

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of a molecule.

Conclusion

While a complete, experimentally verified set of spectroscopic data for 4-Methoxy-2,3,5-trifluorobenzoic acid is not currently available in the public domain, this guide provides the expected spectral characteristics and standard analytical workflows. Researchers working with this compound are encouraged to perform their own analyses to confirm its identity and purity. The provided protocols offer a solid foundation for acquiring the necessary NMR, IR, and MS data to fully characterize this molecule.

Crystal Structure of 4-Methoxy-2,3,5-trifluorobenzoic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of 4-Methoxy-2,3,5-trifluorobenzoic acid and its derivatives. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of experimentally determined crystal structures for 4-Methoxy-2,3,5-trifluorobenzoic acid itself. This guide, therefore, focuses on providing a predictive analysis based on the known crystal structures of closely related fluorinated and methoxy-substituted benzoic acids. Furthermore, it outlines detailed experimental protocols for the synthesis, crystallization, and subsequent X-ray crystallographic analysis that would be required to determine the crystal structure of the title compound and its derivatives. This document is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who are interested in the solid-state properties of this class of compounds.

Introduction

4-Methoxy-2,3,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The substitution pattern of fluorine atoms and a methoxy group on the benzene ring is expected to significantly influence its molecular conformation, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling physicochemical properties such as solubility, melting point, stability, and bioavailability in drug development.

While the crystal structure of the parent 4-methoxybenzoic acid is well-characterized, and various fluorinated benzoic acids have been studied, the specific crystal structure of 4-Methoxy-2,3,5-trifluorobenzoic acid remains undetermined. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its structural elucidation.

Predicted Crystallographic Properties and Comparative Analysis

In the absence of direct experimental data for 4-Methoxy-2,3,5-trifluorobenzoic acid, we can infer its likely crystallographic properties by examining related structures. Typically, benzoic acid derivatives form centrosymmetric dimers in the solid state via hydrogen bonding between their carboxylic acid moieties. The presence of fluorine atoms and a methoxy group introduces the possibility of other significant intermolecular interactions, such as C—H···O, C—H···F, and halogen···halogen contacts, which will influence the overall crystal packing.

For comparative purposes, the crystallographic data for selected related compounds are summarized below.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2,4,6-Trifluorobenzoic acid | C₇H₃F₃O₂ | Monoclinic | P2₁/c | 7.2769 | 13.7998 | 7.3097 | 90 | 115.041 | 90 | 4 | [1] |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | Monoclinic | P2₁/c | 3.769 | 13.400 | 14.041 | 90 | 93.78 | 90 | 4 | [2] |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Monoclinic | P2₁/a | 16.94 | 4.02 | 11.99 | 90 | 112.2 | 90 | 4 | [3] |

Experimental Protocols

This section details the necessary experimental procedures to determine the crystal structure of 4-Methoxy-2,3,5-trifluorobenzoic acid and its derivatives.

Synthesis

A plausible synthetic route to 4-Methoxy-2,3,5-trifluorobenzoic acid can be adapted from known procedures for the synthesis of related polyfluorinated aromatic compounds. One potential pathway involves the nucleophilic substitution of a fluorine atom with a methoxy group from a suitable tetrafluorinated precursor, followed by functional group manipulation to yield the carboxylic acid.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques should be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the following steps are undertaken for structure determination:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the anticipated intermolecular interactions.

Conclusion

While the definitive crystal structure of 4-Methoxy-2,3,5-trifluorobenzoic acid is yet to be determined, this technical guide provides a solid foundation for its investigation. By leveraging comparative analysis of related compounds and outlining detailed experimental protocols, we anticipate that the structural elucidation of this molecule and its derivatives is readily achievable. The interplay of strong hydrogen bonding from the carboxylic acid groups and weaker interactions involving the fluorine and methoxy substituents is expected to result in a complex and interesting crystal packing. The determination of this structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences.

References

Solubility of 4-Methoxy-2,3,5-trifluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Methoxy-2,3,5-trifluorobenzoic acid in organic solvents. Due to the limited availability of specific experimental data for this compound, this document provides a comprehensive overview of the solubility of a closely related and well-studied analog, 4-Methoxybenzoic acid. This information serves as a valuable proxy for understanding the solubility characteristics of 4-Methoxy-2,3,5-trifluorobenzoic acid, offering crucial insights for applications in pharmaceutical research, chemical synthesis, and formulation development.

Quantitative Solubility Data of 4-Methoxybenzoic Acid

The solubility of 4-Methoxybenzoic acid has been experimentally determined in a variety of common organic solvents. The following tables summarize the mole fraction solubility of 4-Methoxybenzoic acid at different temperatures, providing a basis for solvent selection and process design.

Table 1: Mole Fraction Solubility of 4-Methoxybenzoic Acid in Alcohols

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |

| 293.15 | 0.2976 | 0.2452 | 0.2158 | 0.1913 | 0.1945 |

| 298.15 | 0.3345 | 0.2764 | 0.2443 | 0.2173 | 0.2205 |

| 303.15 | 0.3752 | 0.3105 | 0.2755 | 0.2459 | 0.2489 |

| 308.15 | 0.4199 | 0.3479 | 0.3096 | 0.2773 | 0.2801 |

| 313.15 | 0.4689 | 0.3888 | 0.3469 | 0.3117 | 0.3143 |

| 318.15 | 0.5225 | 0.4336 | 0.3877 | 0.3494 | 0.3518 |

| 323.15 | 0.5809 | 0.4826 | 0.4323 | 0.3906 | 0.3929 |

Table 2: Mole Fraction Solubility of 4-Methoxybenzoic Acid in Other Organic Solvents

| Temperature (K) | Acetone | Ethyl Acetate | Chloroform | Toluene |

| 293.15 | 0.3451 | 0.2311 | 0.1172 | 0.0764 |

| 298.15 | 0.3821 | 0.2601 | 0.1365 | 0.0898 |

| 303.15 | 0.4223 | 0.2919 | 0.1585 | 0.1051 |

| 308.15 | 0.4659 | 0.3268 | 0.1835 | 0.1225 |

| 313.15 | 0.5132 | 0.3651 | 0.2119 | 0.1424 |

| 318.15 | 0.5644 | 0.4071 | 0.2441 | 0.1651 |

| 323.15 | 0.6198 | 0.4531 | 0.2805 | 0.1910 |

It is important to note that while 4-methoxybenzoic acid is a good structural analog, the presence of three fluorine atoms in 4-Methoxy-2,3,5-trifluorobenzoic acid will influence its polarity, hydrogen bonding capabilities, and crystal lattice energy, thereby affecting its solubility. Generally, fluorination can either increase or decrease solubility depending on the specific solvent and the position of the fluorine atoms. Therefore, the provided data should be used as a preliminary guide, and experimental verification for the specific compound of interest is highly recommended.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of a solid compound in an organic solvent, based on the widely accepted shake-flask method.

2.1. Materials

-

Compound of interest (e.g., 4-Methoxy-2,3,5-trifluorobenzoic acid)

-

High-purity organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the solid compound into a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. It is important to pre-rinse the syringe and filter with a small amount of the saturated solution to minimize adsorption of the solute onto the filter material.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of interest to accurately quantify the concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the selected solvent at the given temperature, typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Thermal Stability of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids are a pivotal class of compounds in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into the benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the thermal stability of these compounds is of paramount importance for safe handling, storage, processing, and for predicting their behavior under various manufacturing and application conditions. This technical guide provides a comprehensive overview of the thermal stability of monofluorinated benzoic acid isomers, presenting quantitative data, detailed experimental protocols, and an analysis of their decomposition pathways.

Thermal Stability Analysis: TGA and DSC Data

The thermal stability of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures, while DSC detects heat flow changes associated with thermal events like melting and decomposition.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for Monofluorinated Benzoic Acids

| Compound | Onset of Decomposition (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Primary Weight Loss (%) | Residue at 600°C (%) |

| 2-Fluorobenzoic Acid | > 150 | - | Significant | < 5% |

| 3-Fluorobenzoic Acid | ~250 - 300[1] | - | Significant | < 5% |

| 4-Fluorobenzoic Acid | - | - | Significant | < 5% |

Note: The onset of decomposition for 2-fluorobenzoic acid is predicted to occur above its boiling point. For 3-fluorobenzoic acid, the predicted onset is based on a derivative, 3-fluorobenzoic acid, morpholide.[1] Specific experimental TGA data for all isomers is needed for a definitive comparison.

Table 2: Differential Scanning Calorimetry (DSC) Data for Monofluorinated Benzoic Acids

| Compound | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHf) (J/g) |

| 2-Fluorobenzoic Acid | 122 - 125[2] | Varies with sample purity[2] |

| 3-Fluorobenzoic Acid | 123[3] | - |

| 4-Fluorobenzoic Acid | 184[4] | - |

Note: The melting points are well-documented.[2][3][4] The enthalpy of fusion is dependent on the crystalline form and purity of the sample.

Thermal Decomposition Pathways

The primary thermal decomposition pathway for benzoic acids is decarboxylation, leading to the formation of a fluorinated benzene derivative and carbon dioxide. The reaction can proceed through different mechanisms, including ionic and free-radical pathways, depending on the reaction conditions. The presence and position of the electron-withdrawing fluorine atom can influence the stability of intermediates and thus the favored decomposition route.

A proposed general decomposition pathway involves the homolytic cleavage of the carboxylic acid group, generating an aryl radical which can then abstract a hydrogen atom to form the corresponding fluorobenzene.

The "ortho effect" in 2-fluorobenzoic acid, where the fluorine atom is in close proximity to the carboxylic acid group, may lead to a different decomposition mechanism or a lower decomposition temperature compared to the meta and para isomers due to potential intramolecular interactions.[5]

Experimental Protocols

To ensure accurate and reproducible data for the thermal stability of fluorinated benzoic acids, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of the fluorinated benzoic acid sample.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the fluorinated benzoic acid sample into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

-

Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step and the final residue.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the fluorinated benzoic acid sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the melting point but below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.

-

Cool the sample back to 25°C at a rate of 10°C/min.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any exothermic peaks that may indicate decomposition.

-

Conclusion

The thermal stability of fluorinated benzoic acids is a critical parameter for their application in various scientific and industrial fields. While predictive data suggests decomposition temperatures are generally high, there is a clear need for more comprehensive experimental studies to provide definitive quantitative data for the different isomers. The position of the fluorine substituent is expected to influence the thermal stability and decomposition mechanism, with the ortho isomer potentially exhibiting unique behavior. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for researchers to generate reliable and comparable data, which is essential for advancing our understanding of these important fluorinated compounds.

References

"electronic properties of trifluorinated aromatic compounds"

An In-depth Technical Guide to the Electronic Properties of Trifluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prominent due to its profound impact on the physicochemical properties of a parent molecule.[2] When appended to an aromatic ring, the -CF3 group exerts powerful electronic effects that can dramatically alter a compound's reactivity, metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] This guide provides a detailed examination of these electronic properties, their quantitative descriptors, and their practical implications, particularly in the context of drug design and development. We will explore the strong electron-withdrawing nature of the -CF3 group, its influence on acidity and molecular orbitals, and the experimental and computational methods used to characterize these effects.

Core Electronic Properties of the Trifluoromethyl Group

The unique electronic character of the -CF3 group stems from the high electronegativity of the three fluorine atoms, leading to a strong inductive electron-withdrawing effect (-I).[5][6] This effect significantly deactivates the aromatic ring towards electrophilic substitution and influences the electron distribution throughout the molecule.[3][7]

Inductive Effects and Quantitative Descriptors

The electron-withdrawing strength of a substituent on an aromatic ring is commonly quantified using Hammett (σ) and Taft (σ*) constants. The -CF3 group is characterized by large positive σ values, indicating its strong electron-withdrawing nature through inductive effects.[8] Unlike substituents with significant resonance effects, the π-effects of the -CF3 group are considered minor.[9]

Table 1: Hammett (σ) and Taft (σ) Substituent Constants for the Trifluoromethyl Group*

| Constant | Value | Description |

| Hammett Constant (σ_m_) | +0.43 | Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect.[8] |

| Hammett Constant (σ_p_) | +0.54 | Quantifies the electronic effect from the para position, including both inductive and resonance effects.[8] |

| Taft Steric Parameter (E_s_) | -1.16 | Quantifies the steric bulk of the substituent.[10] |

Influence on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the -CF3 group can significantly increase the acidity of nearby functional groups. For example, the pKa of phenols and anilines is lowered upon trifluoromethyl substitution because the electron-withdrawing group helps to stabilize the resulting conjugate base (phenoxide or anilinide anion).[11] This modulation of pKa is critical in drug design for optimizing compound solubility and interactions with biological targets.

Table 2: Aqueous pKa Values of Representative Trifluoromethyl-Substituted Compounds

| Compound | pKa Value | Reference Compound | pKa Value |

| 3-(Trifluoromethyl)phenol | 9.08[12] | Phenol | ~10.0[13] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[12] | Phenol | ~10.0[13] |

| 4-(Trifluoromethyl)aniline | ~3.5 (Estimated) | Aniline | ~4.6[14] |

Dipole Moment

The introduction of a highly polar C-F bonds within the -CF3 group significantly impacts the overall molecular dipole moment.[15] The vector sum of the individual bond dipoles in a trifluoromethylated aromatic compound results in a net dipole moment that influences its solubility, crystal packing, and ability to engage in electrostatic interactions with biological targets.[3][5] For instance, the experimental dipole moment components for 1,2,4-trifluorobenzene are μa = 0.884 D and μb = 1.088 D.[16]

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule, including its reactivity and stability, can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17] The electron-withdrawing -CF3 group stabilizes both the HOMO and LUMO energy levels of an aromatic compound. This stabilization of the LUMO makes the aromatic ring more susceptible to nucleophilic attack, a property exploited in certain synthetic reactions.[18] The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule.[17]

Implications in Drug Discovery and Development

The electronic modifications induced by the -CF3 group are strategically leveraged by medicinal chemists to enhance the therapeutic potential of drug candidates.[19]

Enhancing Receptor-Ligand Interactions

The redistribution of electron density in the aromatic ring and the potential for the -CF3 group to act as a hydrogen bond acceptor can lead to stronger and more selective binding to protein targets.[3][5] The introduction of a -CF3 group has been shown to improve binding affinity by orders of magnitude in some cases.[20] These enhanced interactions can be due to favorable electrostatic interactions with the biological target.[3]

Improving Metabolic Stability

One of the most significant advantages of incorporating a -CF3 group is the enhancement of metabolic stability.[21] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, chemists can block common metabolic pathways, leading to a longer drug half-life and improved bioavailability.[21]

Table 3: Conceptual Comparison of Metabolic Stability for a Drug With and Without a -CF3 Group

| Parameter | Drug without -CF3 (e.g., -CH3) | Drug with -CF3 | Rationale |

| Metabolic Pathway | Susceptible to oxidation | Blocked at the site of fluorination | The C-F bond is highly resistant to enzymatic cleavage.[21] |

| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[21] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[21] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibiting a major metabolic pathway limits the formation of downstream metabolites.[21] |

Modulating Pharmacokinetic Properties

The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[3][22] This increased lipophilicity can facilitate penetration of the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[5] The strategic placement of -CF3 groups allows for the fine-tuning of a molecule's lipophilicity (logP) to achieve an optimal balance between permeability and aqueous solubility.[3]

Caption: Logical relationship between the electronic properties of trifluorinated aromatic compounds and their improved pharmacological profiles in drug development.

Experimental and Computational Methodologies

Characterizing the electronic properties of novel trifluorinated aromatic compounds requires a combination of experimental and computational techniques.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[21]

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[21]

-

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug).

-

Pooled liver microsomes (e.g., human, rat).

-

NADPH regenerating system (Cofactor for CYP enzymes).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., cold acetonitrile with an internal standard).

-

96-well plates, incubator, LC-MS/MS system.

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer and the microsomal solution. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) based on the half-life and incubation conditions.

-

Caption: Experimental workflow for a typical in vitro microsomal metabolic stability assay.

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules before their synthesis.

-

Objective: To calculate electronic descriptors such as HOMO/LUMO energies, electrostatic potential, and dipole moment.

-

Software: Gaussian, Spartan, or other quantum chemistry packages.

-

Procedure:

-

Structure Input: Build the 3D structure of the trifluoromethylated aromatic compound.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is the B3LYP functional with a basis set like 6-31G(d).[17]

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized structure, perform a single-point energy calculation to derive electronic properties. This will output HOMO and LUMO energies, molecular orbital shapes, Mulliken charges, and the dipole moment.

-

-

Data Analysis:

Conclusion

The trifluoromethyl group is a powerful substituent for modulating the electronic properties of aromatic compounds. Its strong electron-withdrawing nature, quantified by a high Hammett constant, leads to significant and predictable changes in acidity, metabolic stability, and molecular orbital energies.[3][8] For researchers in drug development, a thorough understanding of these electronic effects is crucial for the rational design of molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[5] The strategic application of trifluoromethyl groups, guided by both experimental assays and computational predictions, will continue to be a vital tool in the creation of next-generation therapeutics.[22]

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. homework.study.com [homework.study.com]

- 8. img1.wsimg.com [img1.wsimg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Taft equation - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 13. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 14. journaleras.com [journaleras.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

The Discovery of Novel Fluorinated Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The strategic incorporation of fluorine into benzoic acid scaffolds represents a significant and ongoing endeavor in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered fluorinated benzoic acid derivatives with therapeutic potential as anti-inflammatory, anticancer, and antibacterial agents.

I. Synthesis of Novel Fluorinated Benzoic Acid Derivatives

The synthesis of novel fluorinated benzoic acid derivatives often involves multi-step processes, leveraging a variety of established and modern synthetic reactions. Key starting materials frequently include commercially available fluorinated benzoic acids, which are then elaborated through reactions such as amidation, esterification, and cross-coupling reactions.

A. General Synthetic Strategies

Common synthetic approaches to generate diverse libraries of fluorinated benzoic acid derivatives include:

-

Amide Coupling: The carboxylic acid moiety is activated (e.g., with a carbodiimide or by conversion to an acyl chloride) and reacted with a wide range of amines to form amide derivatives.

-

Esterification: Reaction of the benzoic acid with various alcohols under acidic conditions or using coupling agents yields ester derivatives.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing biphenyl derivatives by coupling a bromo- or iodo-substituted fluorinated benzoic acid with an arylboronic acid.[1][2][3][4][5]

-

Ullmann Condensation: This copper-catalyzed reaction is used to form C-N bonds, for example, by reacting a bromo-substituted fluorinated benzoic acid with an amine.

-

Sandmeyer Reaction: This reaction allows for the introduction of a fluorine atom onto an aromatic ring starting from an amino group, which is converted to a diazonium salt and then treated with a fluoride source.[6][7][8][9][10]

B. Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzoic Acid

A representative protocol for the synthesis of a key intermediate, 3-bromo-4-fluorobenzoic acid, is as follows:

-

Acetylation of Fluorobenzene: To a mixture of fluorobenzene (1 mol) and aluminum chloride (1.5 mol), acetyl chloride (1.05 mol) is added dropwise at 30-35°C. The mixture is then heated to 50-60°C for 1 hour.

-

Bromination: Bromine (1.5 mol) is added to the reaction mixture at 90-100°C, and the mixture is stirred for 1 hour at this temperature.

-

Work-up: The hot reaction mixture is poured onto ice. The precipitated product is filtered, washed with water, and then added to a technical-grade hypochlorite solution.

-

Oxidation and Purification: The mixture is stirred, warmed to approximately 65°C, and then cooled. The pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 3-bromo-4-fluorobenzoic acid.

C. Experimental Workflow: General Synthesis and Evaluation

The overall process for the discovery and evaluation of novel fluorinated benzoic acid derivatives can be visualized as a structured workflow.

Caption: A generalized workflow for the synthesis and evaluation of novel fluorinated benzoic acid derivatives.

II. Therapeutic Applications and Biological Activity

Novel fluorinated benzoic acid derivatives have shown significant promise in several therapeutic areas, primarily due to their ability to selectively interact with key biological targets.

A. Anti-inflammatory Activity: COX-2 Inhibition

A significant area of research has focused on the development of fluorinated benzoic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[11][12]

Mechanism of Action: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11][12] Fluorinated benzoic acid derivatives can bind to the active site of COX-2, preventing the synthesis of pro-inflammatory prostaglandins.[11]

Caption: Signaling pathway of COX-2 inhibition by fluorinated benzoic acid derivatives.

Quantitative Data: COX-2 Inhibitory Activity

| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | Reference Drug | 14.7 | 0.05 | 294 |

| Compound 12 | Fluorinated Derivative | 12.4 | 0.049 | 253.1 |

| Compound 13 | Fluorinated Derivative | 11.5 | 0.057 | 201.8 |

| Compound 14 | Fluorinated Derivative | 11.6 | 0.054 | 214.8 |

Data adapted from recent studies on novel COX-2 inhibitors.[11]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

-

Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, followed by serial dilutions.

-

Assay Reaction: In a 96-well plate, the enzyme solution is added, followed by the test compound dilutions. The plate is pre-incubated to allow for inhibitor binding.

-

Initiation and Measurement: A fluorometric probe and arachidonic acid are added to initiate the reaction. The fluorescence is measured kinetically, and the rate of reaction is determined.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control, and the IC50 value is determined using non-linear regression.

B. Anticancer Activity: Induction of Apoptosis

Several novel fluorinated benzoic acid derivatives have demonstrated potent anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines.[13][14][15]

Mechanism of Action: Many of these compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[14][16] This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[14][17][18][19][20][21] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to cell death.[14][18][22]

Caption: Intrinsic apoptosis pathway induced by fluorinated benzoic acid derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 14 | MCF-7 (Breast) | 15.6 |

| Compound 20f | HepG2 (Liver) | 15.8 |

| Compound 1 | HCT116 (Colon) | 19.5 |

| Compound 55b | A549 (Lung) | 0.95 |

Data compiled from recent studies on novel anticancer agents.[15][23]

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

-

Cell Culture and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified duration.

-

Reagent Addition: A proluminescent caspase-3/7 substrate reagent is added to each well, which also lyses the cells.

-

Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.

-

Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

-

Data Analysis: The data is normalized to a control, and the results are expressed as a fold-change in caspase activity.

C. Antibacterial Activity: FabI Inhibition

Fluorinated benzoic acid derivatives are also being explored as novel antibacterial agents that target the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival.[24][25][26][27]

Mechanism of Action: A key enzyme in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final step in the fatty acid elongation cycle.[24][25][26] Fluorinated benzoic acid derivatives can act as inhibitors of FabI, blocking the synthesis of fatty acids required for building the bacterial cell membrane, ultimately leading to bacterial cell death.[24]

Caption: Bacterial fatty acid synthesis (FAS-II) pathway and FabI inhibition.

Quantitative Data: Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Compound 19 | S. aureus | 0.5 |

| Compound 24 | S. aureus | 0.5 |

| Compound 31 | S. aureus | 0.5 |

| Compound 10a | E. coli | 0.18 |

MIC (Minimum Inhibitory Concentration) values from recent antibacterial studies.[28][29]

Experimental Protocol: FabI Inhibition Assay

-

Enzyme and Substrate Preparation: Purified FabI enzyme and its substrate (e.g., crotonoyl-CoA) are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay Reaction: The enzyme, inhibitor, and a cofactor (NADH or NADPH) are incubated together in a 96-well plate.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm (due to NADH/NADPH oxidation) is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration to calculate the IC50 value.

III. Conclusion

The discovery of novel fluorinated benzoic acid derivatives continues to be a fertile area of research in drug development. The versatility of their synthesis and the ability to modulate their biological activity through subtle structural modifications make them a privileged scaffold for targeting a range of diseases. The detailed methodologies and quantitative data presented in this guide are intended to provide a valuable resource for researchers and scientists working to advance these promising compounds from the laboratory to the clinic. As our understanding of the molecular basis of disease deepens, the rational design of new generations of fluorinated benzoic acid derivatives holds the potential to address significant unmet medical needs.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. benchchem.com [benchchem.com]

- 17. josorge.com [josorge.com]

- 18. ijper.org [ijper.org]

- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are FabI inhibitors and how do they work? [synapse.patsnap.com]

- 25. Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-2,3,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,5-trifluorobenzoic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a methoxy group and three fluorine atoms on the benzene ring, suggests potential applications in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive literature review of 4-Methoxy-2,3,5-trifluorobenzoic acid, including its chemical properties, and comparisons with its more extensively studied isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid. Due to the limited publicly available data on 4-Methoxy-2,3,5-trifluorobenzoic acid, this guide also includes detailed experimental protocols for the synthesis of the related isomer to provide valuable context for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-Methoxy-2,3,5-trifluorobenzoic acid and its isomer, 3-Methoxy-2,4,5-trifluorobenzoic acid, is presented below. This allows for a comparative understanding of how the substituent positions affect the compound's characteristics.

| Property | 4-Methoxy-2,3,5-trifluorobenzoic acid | 3-Methoxy-2,4,5-trifluorobenzoic acid |

| CAS Number | 1003709-67-8[1][2][3][4][5] | 112811-65-1[6] |

| Molecular Formula | C8H5F3O3[1][4][5] | C8H5F3O3[6] |

| Molecular Weight | 206.12 g/mol [1][4][5] | 206.12 g/mol [6] |

| IUPAC Name | 4-Methoxy-2,3,5-trifluorobenzoic acid | 2,4,5-Trifluoro-3-methoxybenzoic acid[6] |

| Synonyms | Benzoic acid, 2,3,5-trifluoro-4-methoxy-[4] | 3-Methoxy-2,4,5-trifluorobenzoic acid |

| XLogP3-AA | Not Available | 1.7[6] |

| Hydrogen Bond Donor Count | Not Available | 1[6] |

| Hydrogen Bond Acceptor Count | Not Available | 6[6] |

| Rotatable Bond Count | Not Available | 2[6] |

| Exact Mass | Not Available | 206.01907850 Da[6] |

| Topological Polar Surface Area | Not Available | 46.5 Ų[6] |

| Heavy Atom Count | Not Available | 14[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While detailed spectra for 4-Methoxy-2,3,5-trifluorobenzoic acid are not widely published, some information is available for its isomer.

| Spectroscopy | 4-Methoxy-2,3,5-trifluorobenzoic acid | 3-Methoxy-2,4,5-trifluorobenzoic acid |

| ¹⁹F NMR | Data available but not detailed in public sources[7] | Not readily available |

| ¹³C NMR | Not readily available | Spectrum available[8] |

| ¹H NMR | Not readily available | Not readily available |

| Mass Spectrometry | Not readily available | Not readily available |

Experimental Protocols

Synthesis of 3-Methoxy-2,4,5-trifluorobenzoic acid

This method involves a multi-step process starting from a tetrafluorophthalimide.[9]

Step 1: Hydrolysis of Tetrafluorophthalimide

-

A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to produce a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.[9]

Step 2: Methylation

-